1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c1-2-34-24-6-4-3-5-22(24)30-26(33)23-16-31(17-28-23)15-18-7-13-21(14-8-18)29-25(32)19-9-11-20(27)12-10-19/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGBCODCRGQHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-chlorobenzamido intermediate: This step involves the reaction of 4-chlorobenzoic acid with an amine to form the 4-chlorobenzamido intermediate.
Benzylation: The 4-chlorobenzamido intermediate is then reacted with benzyl chloride in the presence of a base to form the benzylated product.
Imidazole ring formation: The benzylated product is then reacted with an imidazole derivative under appropriate conditions to form the imidazole ring.
Ethoxyphenyl substitution: Finally, the imidazole derivative is reacted with an ethoxyphenyl compound to introduce the ethoxyphenyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. Studies on similar compounds have shown that they can inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell growth and metabolism.
- Mechanism of Action : The compound may act as an inhibitor of enzymes critical for cancer cell survival or proliferation. For instance, it could interfere with pathways related to angiogenesis or apoptosis.
- Case Studies : In vitro studies have demonstrated that related imidazole compounds can induce cytotoxicity in various cancer cell lines (e.g., HCT116 colorectal carcinoma) at low concentrations, suggesting a promising therapeutic potential .
Antimicrobial Properties
Imidazole derivatives are also being investigated for their antimicrobial activity against various pathogens, including bacteria and fungi.
- Research Findings : Compounds structurally similar to 1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of halogen substituents (like chlorine) has been linked to enhanced antimicrobial efficacy .
Enzyme Inhibition
The compound may serve as a potential inhibitor of specific enzymes involved in disease pathways.
- Target Enzymes : Research suggests that imidazole derivatives can inhibit dihydrofolate reductase (DHFR), an important target in antimicrobial therapy due to its role in nucleotide synthesis .
- Implications : This inhibition could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Benzyl Group
The benzyl group at the 1-position of the imidazole ring is a critical determinant of activity. Key comparisons include:
Analysis : The 4-chlorobenzamido group in the target compound balances electronic effects and moderate lipophilicity, whereas bulkier substituents (e.g., cyclohexylacetamido) may hinder receptor interactions despite improved pharmacokinetics.
Heterocyclic Core Modifications
Variations in the heterocyclic scaffold influence bioactivity:
Analysis : Imidazole derivatives like the target compound offer conformational flexibility, while benzimidazoles and quinazolines provide rigidity for distinct binding mechanisms (e.g., DNA vs. kinase targeting).
Halogen Substituent Effects
Halogens modulate electronic properties and binding interactions:
Analysis : The single chlorine in the target compound optimizes electronic effects without excessive hydrophobicity, whereas bromine or multiple halogens may compromise solubility.
Biological Activity
1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide is a complex organic compound characterized by an imidazole ring and various substituents that suggest potential biological activity. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Key Functional Groups :
- Imidazole ring
- Chlorobenzamide moiety
- Ethoxyphenyl group
The imidazole ring is known for its role in various biological processes, making this compound a candidate for pharmacological studies.
Biological Activity Overview
Research indicates that imidazole derivatives, including this compound, exhibit a range of biological activities. The following are key areas of interest:
- Anticancer Activity : Compounds with imidazole structures have been explored for their ability to inhibit cancer cell proliferation. The specific interactions of this compound with cancer-related pathways are currently under investigation.
- Antimicrobial Properties : Some imidazole derivatives show promise as antimicrobial agents. This compound's structural features may contribute to its efficacy against various pathogens.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing metabolic pathways related to cell growth and survival.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interaction with biological targets may involve:
- Receptor Binding : Potential binding to specific receptors involved in cell signaling pathways.
- Enzyme Modulation : Inhibition or activation of enzymes that regulate critical cellular functions.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis. |
| Study B |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
